

Propargyl-PEG5-azide: A Technical Guide for Bioconjugation and Drug Development

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Compound of Interest

Compound Name: Propargyl-PEG5-azide

Cat. No.: B3392381

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Propargyl-PEG5-azide**, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Compound Data

Propargyl-PEG5-azide is a versatile chemical tool featuring a terminal propargyl group and an azide group, connected by a 5-unit polyethylene glycol (PEG) spacer. This structure allows for sequential or orthogonal click chemistry reactions, making it an invaluable component in the modular synthesis of complex biomolecules.

Property	Value	Reference
CAS Number	1589522-62-2	[1]
Molecular Weight	301.34 g/mol	[1]
Molecular Formula	C13H23N3O5	[1]

Applications in Bioconjugation and Drug Development

The unique bifunctional nature of **Propargyl-PEG5-azide** makes it a cornerstone in modern bioconjugation strategies, primarily through its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry".

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker, for which **Propargyl-PEG5-azide** is a prime candidate, plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells. A linker, such as **Propargyl-PEG5-azide**, is used to attach the cytotoxic payload to a monoclonal antibody that recognizes a tumor-specific antigen. The PEG component of the linker can enhance the solubility and stability of the ADC, potentially leading to improved pharmacokinetic properties.

Experimental Protocols

The following is a representative protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using a bifunctional PEG linker like **Propargyl-PEG5-azide** for the conjugation of two molecular components (Component A-alkyne and Component B-azide). This protocol is based on established methods for click chemistry in bioconjugation.

Materials:

- Component A with a terminal alkyne group
- Component B with a terminal azide group (e.g., **Propargyl-PEG5-azide** can serve as one of the components if the other has the corresponding functional group)
- Copper(II) sulfate (CuSO₄)

- Sodium Ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
- Solvent (e.g., water, DMSO, t-BuOH/water mixture)
- Phosphate-buffered saline (PBS), pH 7.4 for biological molecules

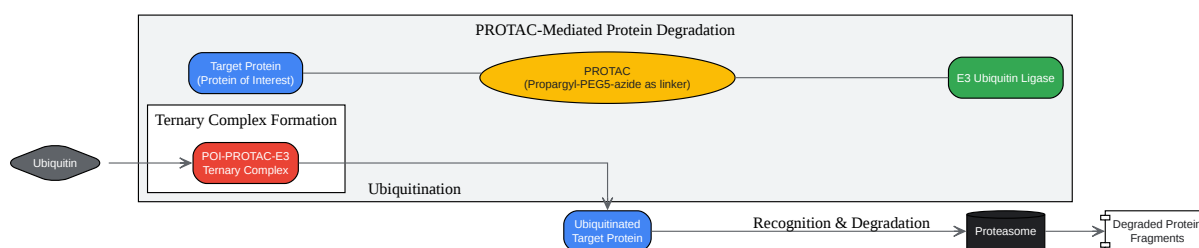
Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of Component A-alkyne in a suitable solvent (e.g., DMSO or water).
 - Prepare a 10 mM stock solution of Component B-azide in a suitable solvent.
 - Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.
 - Prepare a 20 mM stock solution of CuSO₄ in water.
 - Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.
- Reaction Setup:
 - In a microcentrifuge tube, combine Component A-alkyne and Component B-azide in a 1:1.2 molar ratio in your chosen reaction buffer or solvent. The final concentration of the limiting component should typically be in the range of 1-10 mM for small molecule conjugation or lower for biomolecule labeling.
 - In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ stock solution with the ligand stock solution. The ligand to copper ratio is often 5:1 to protect biomolecules from oxidative damage.
 - Add the copper/ligand solution to the reaction mixture containing the alkyne and azide components. The final concentration of copper is typically between 50-250 μ M.

- Initiation and Incubation:
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.
 - Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC for small molecules, or SDS-PAGE for proteins.
- Quenching and Purification:
 - Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper.
 - The final conjugate can be purified using appropriate chromatographic techniques such as size-exclusion chromatography for biomolecules or reverse-phase HPLC for small molecules.

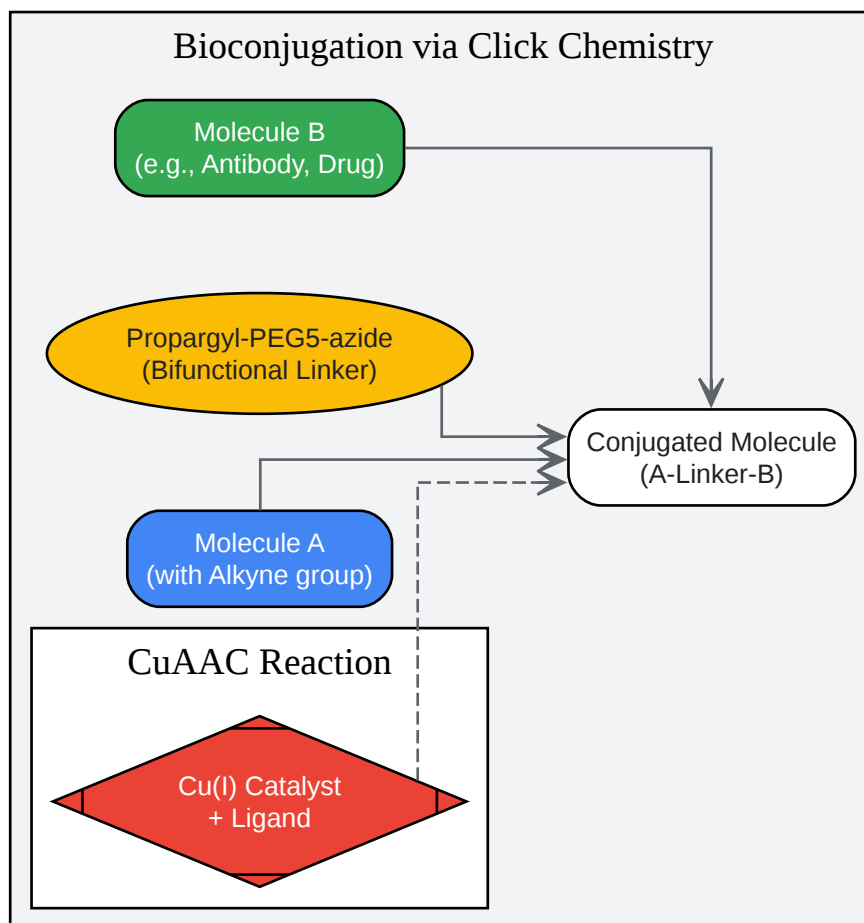
Visualizing the Mechanism of Action

The following diagrams illustrate the key processes where **Propargyl-PEG5-azide** is utilized.



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Caption: Mechanism of PROTAC-mediated protein degradation.



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Caption: Workflow for bioconjugation using **Propargyl-PEG5-azide**.

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